molecular formula C19H20N4O2S2 B2499926 2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898437-79-1

2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2499926
CAS RN: 898437-79-1
M. Wt: 400.52
InChI Key: RMHJLCAYZVGRSG-UHFFFAOYSA-N
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Description

The compound "2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be a derivative of thiazolo[3,2-b][1,2,4]triazole with substituents that include a furan and thiophene moiety as well as a piperidine ring. This compound is likely to have been synthesized for its potential biological activities, which could include pharmacological effects given the presence of these heterocyclic components that are often found in drug molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, compounds with furan moieties can be synthesized from 2-acetylfuran through reactions such as the Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride, as seen in the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives . Similarly, thiazolo[3,2-b][1,2,4]triazole derivatives could be synthesized by reacting functionally substituted methyl-2-thiazolin-4-one with cyanomethylenefuran-2-yl derivatives .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectrometry . X-ray diffraction techniques, including single-crystal and powder diffraction, are also used to determine the solid-state structure of these molecules . Density Functional Theory (DFT) calculations can further support the experimental findings and provide insights into the electronic structure and stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the furan, thiophene, and triazole rings. These heterocycles can participate in various chemical reactions, including Mannich reactions to introduce piperazine derivatives , and reactions with activated nitriles for the synthesis of pyridine derivatives . The thiol-thione tautomerism observed in related compounds like 5-furan-2yl[1,3,4]oxadiazole-2-thiol suggests potential for dynamic chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its functional groups and molecular structure. The presence of heteroatoms and conjugated systems could confer interesting optical and electronic properties, as seen in furan-decorated nucleoside analogues . The compound's solubility, melting point, and stability would be influenced by its molecular interactions and crystal packing, which can be analyzed through Hirshfeld surface analysis and fingerprint plots . The compound's potential as an energetic material could be assessed through its thermal stability and sensitivity to impact and friction .

Scientific Research Applications

  • Electrochromic Properties : A study by Akpinar, Udum, and Toppare (2013) on thiazolothiazole-based copolymers, closely related to the chemical , revealed their potential in electrochromic applications due to their multichromic properties and low band-gap values (Akpinar, Udum, & Toppare, 2013).

  • Antimicrobial and Antifungal Activities : Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds including triazolothiadiazole derivatives, which showed activity against various bacteria and fungi, indicating potential antimicrobial applications (Patel, Patel, & Shah, 2015).

  • Synthesis of Heterocycles : Koparır, Çetin, and Cansiz (2005) explored the synthesis of furan-2-yl[1,3,4]oxadiazole-2-thiol and furan-2-yl-4H[1,2,4]triazole-3-thiol, compounds similar to the one , highlighting their significance in creating novel heterocyclic compounds (Koparır, Çetin, & Cansiz, 2005).

  • Potential HIV Inhibitors : A study by Khan et al. (2014) on fused 1,2,4-triazoles, closely related to the specified compound, suggested their use as potential inhibitors of HIV-1 and HIV-2 replication in cells (Khan et al., 2014).

  • Pesticidal Activities : Choi et al. (2015) studied compounds similar to the one for their pesticidal activities against mosquito larvae and a phytopathogenic fungus, indicating potential use in pest control (Choi et al., 2015).

properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-12-5-2-8-22(11-12)15(14-7-4-10-26-14)16-18(24)23-19(27-16)20-17(21-23)13-6-3-9-25-13/h3-4,6-7,9-10,12,15,24H,2,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHJLCAYZVGRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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